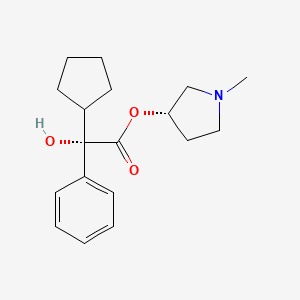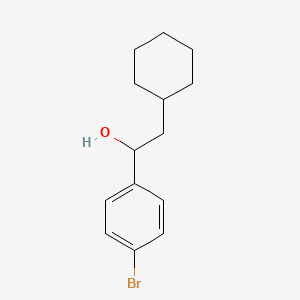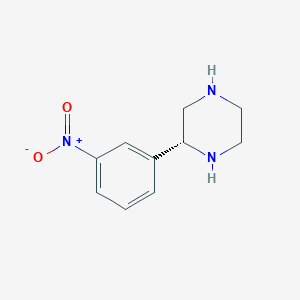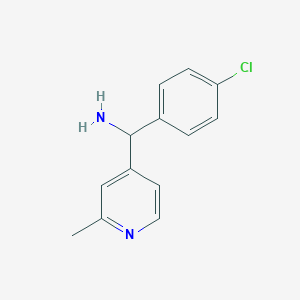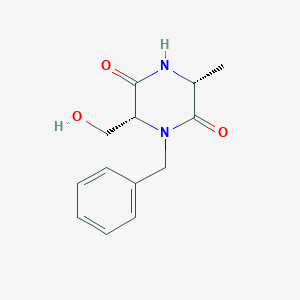
(3R,6R)-1-Benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6R)-1-Benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione is a chiral organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a hydroxymethyl group, and a methyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-1-Benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable diketone, followed by cyclization to form the piperazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-1-Benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
(3R,6R)-1-Benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3R,6R)-1-Benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3R,6R)-4-(hydroxymethyl)-6-(octylamino)cyclohex-4-ene-1,2,3-triol
- (3R,6R)-hydroxy-alpha-ionone
Uniqueness
Compared to similar compounds, (3R,6R)-1-Benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(3R,6R)-1-benzyl-6-(hydroxymethyl)-3-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C13H16N2O3/c1-9-13(18)15(11(8-16)12(17)14-9)7-10-5-3-2-4-6-10/h2-6,9,11,16H,7-8H2,1H3,(H,14,17)/t9-,11-/m1/s1 |
InChI Key |
RIFHSWZKWJMCPP-MWLCHTKSSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N([C@@H](C(=O)N1)CO)CC2=CC=CC=C2 |
Canonical SMILES |
CC1C(=O)N(C(C(=O)N1)CO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)
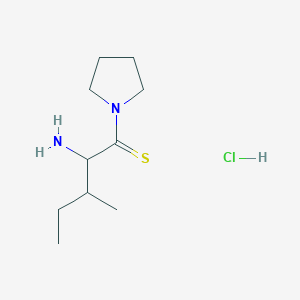
![2-[1-(Benzylamino)-2-methyl-cyclopropyl]ethanol](/img/structure/B13887213.png)


![5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13887233.png)
![3-Bromo-1-[(1-ethylpyrazol-3-yl)methyl]indazol-4-amine](/img/structure/B13887235.png)
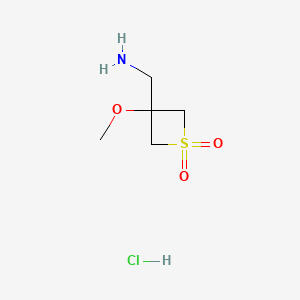
![7-(2-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13887252.png)
